molecular formula C21H23N5O5 B14105996 benzyl 2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

benzyl 2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B14105996
M. Wt: 425.4 g/mol
InChI Key: CXWVWPHYFNHXRF-UHFFFAOYSA-N
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Description

Phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate is a complex organic compound with a unique structure that combines a purine derivative with a phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors such as formamide and glycine. These reactions often require acidic or basic conditions and elevated temperatures.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an alkylation reaction using 3-chloropropanol in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the purine derivative with phenylmethyl acetate. This reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting purine receptors or enzymes.

    Biochemistry: It can be used as a probe to study the function of purine-binding proteins and enzymes.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves its interaction with specific molecular targets such as purine receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biochemical effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate can be compared with other purine derivatives such as:

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

    Caffeine: A methylxanthine derivative with stimulant effects.

    Theophylline: Another methylxanthine derivative used as a bronchodilator.

The uniqueness of phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate lies in its specific structure, which combines a purine core with a phenylmethyl ester and a hydroxypropyl group, giving it distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N5O5

Molecular Weight

425.4 g/mol

IUPAC Name

benzyl 2-[6-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C21H23N5O5/c1-14-11-25-17-18(22-20(25)24(14)9-6-10-27)23(2)21(30)26(19(17)29)12-16(28)31-13-15-7-4-3-5-8-15/h3-5,7-8,11,27H,6,9-10,12-13H2,1-2H3

InChI Key

CXWVWPHYFNHXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C

Origin of Product

United States

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